

# Spectroscopic Profile of 4-Methyl-8-hydroxyquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-8-hydroxyquinoline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Methyl-8-hydroxyquinoline**. Please note that where specific experimental data for **4-Methyl-8-hydroxyquinoline** is not available, typical chemical shifts and absorption values for closely related 8-hydroxyquinoline and 4-methylquinoline derivatives are provided as estimations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Methyl-8-hydroxyquinoline** (Estimated)

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.7	d	~4.5
H-3	~7.2	d	~4.5
H-5	~7.4	d	~8.0
H-6	~7.1	t	~8.0
H-7	~7.0	d	~8.0
4-CH <sub>3</sub>	~2.6	s	-
8-OH	~9.5	br s	-

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methyl-8-hydroxyquinoline** (Estimated)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~148
C-3	~121
C-4	~144
C-4a	~128
C-5	~117
C-6	~127
C-7	~110
C-8	~153
C-8a	~138
4-CH <sub>3</sub>	~18

Solvent: CDCl<sub>3</sub>. Proton-decoupled.

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **4-Methyl-8-hydroxyquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Weak	C-H stretch (methyl)
~1600	Strong	C=N stretch (quinoline ring)
~1500, 1470	Medium-Strong	C=C stretch (aromatic ring)
~1280	Medium	C-O stretch (phenol)
~830	Strong	C-H bend (out-of-plane)

Sample preparation: KBr pellet or as a thin film.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for **4-Methyl-8-hydroxyquinoline**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , M <sup>-1</sup> cm <sup>-1</sup> )
Methanol	~245, ~315	Data not available
Chloroform	~248, ~320	Data not available

Concentration: Typically 10<sup>-4</sup> to 10<sup>-5</sup> M.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-Methyl-8-hydroxyquinoline**.

## NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-Methyl-8-hydroxyquinoline**.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
  - Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
- <sup>1</sup>H NMR Spectrum Acquisition:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Spectrum Acquisition:
  - Spectrometer: A 100 MHz or higher field NMR spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Temperature: 298 K.

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **4-Methyl-8-hydroxyquinoline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Spectrum Acquisition:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Acquire a background spectrum of the empty sample compartment before running the sample.

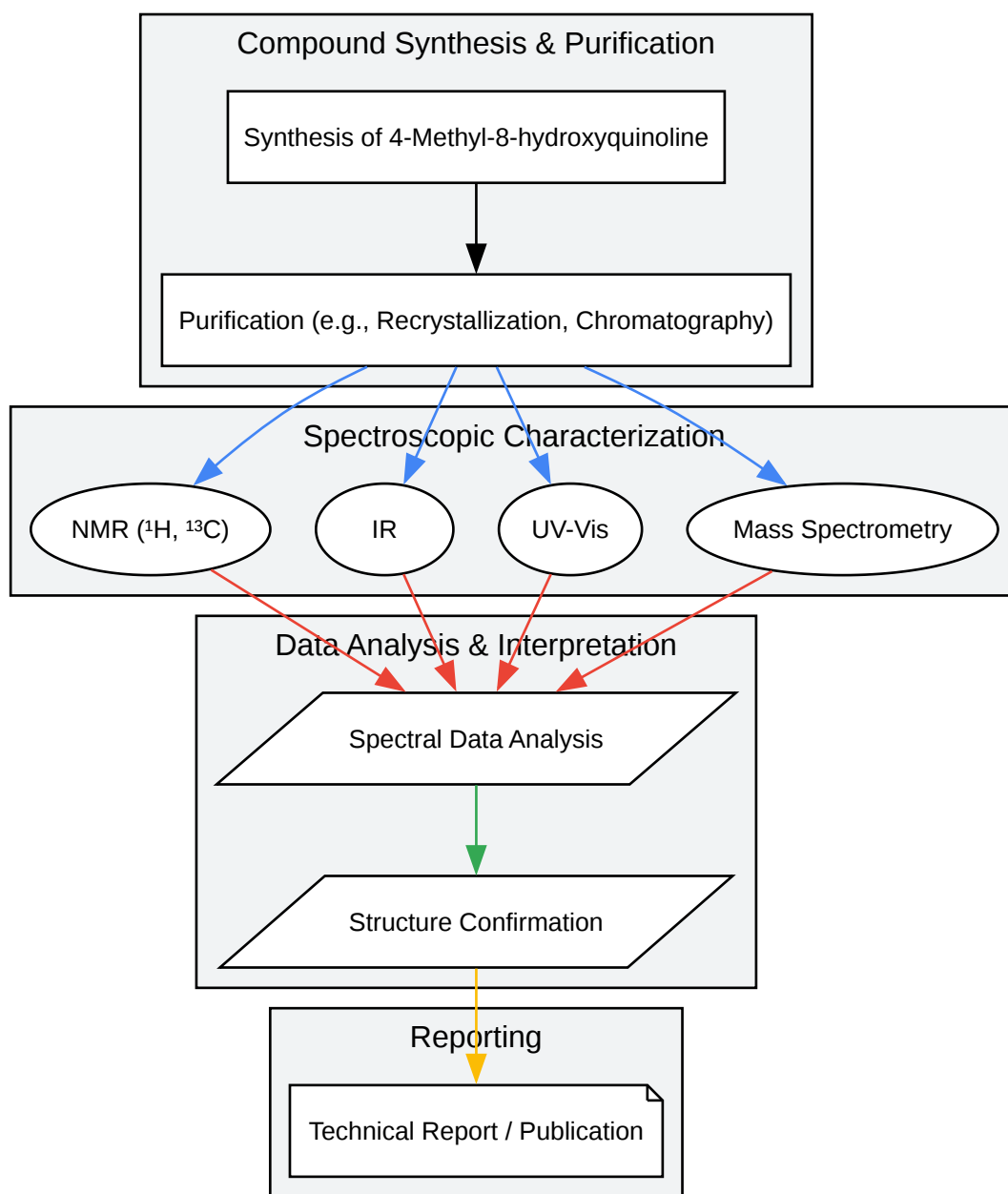
## UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **4-Methyl-8-hydroxyquinoline** in a suitable UV-grade solvent (e.g., methanol, ethanol, or chloroform) at a concentration of approximately  $10^{-3}$  M.
  - Perform serial dilutions to obtain a final concentration in the range of  $10^{-4}$  to  $10^{-5}$  M, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

- Spectrum Acquisition:
  - Spectrometer: A double-beam UV-Vis spectrophotometer.
  - Scan Range: 200-800 nm.
  - Scan Speed: Medium.
  - Cuvette: Use a 1 cm path length quartz cuvette.
  - Use the pure solvent as a blank to zero the instrument before measuring the sample's absorbance.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **4-Methyl-8-hydroxyquinoline**.



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General workflow for spectroscopic characterization.

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